molecular formula C8H12O5 B1587230 diethyl (2R,3R)-oxirane-2,3-dicarboxylate CAS No. 74243-85-9

diethyl (2R,3R)-oxirane-2,3-dicarboxylate

Cat. No. B1587230
CAS RN: 74243-85-9
M. Wt: 188.18 g/mol
InChI Key: LDFQMMUIJQDSAB-PHDIDXHHSA-N
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Description

Diethyl (2R,3R)-oxirane-2,3-dicarboxylate, also known as (2R,3R)-Diethyl 2,3-epoxysuccinate, is an organic compound with the empirical formula C8H12O5 . It has a molecular weight of 188.18 .


Synthesis Analysis

The synthesis of diethyl (2R,3R)-oxirane-2,3-dicarboxylate involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, preparation of diethyl (2R,3R)-2,3-epoxysuccinate, and nucleophilic cleavage of the epoxide .


Molecular Structure Analysis

The molecular structure of diethyl (2R,3R)-oxirane-2,3-dicarboxylate is represented by the SMILES string CCOC(=O)[C@@H]1O[C@H]1C(=O)OCC . The InChI key is LDFQMMUIJQDSAB-PHDIDXHHSA-N .


Physical And Chemical Properties Analysis

Diethyl (2R,3R)-oxirane-2,3-dicarboxylate has an optical activity of [α]20/D −110°, c = 2% in diethyl ether . Its refractive index is n20/D 1.4380 (lit.) . The boiling point is 234-235°C (lit.) , and the density is 1.144 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthetic Applications Diethyl (2R,3R)-oxirane-2,3-dicarboxylate has been utilized in the synthesis of various organic compounds. For instance, it was converted into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate, which subsequently yielded (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid. This compound was identical to a naturally occurring product, demonstrating its importance in mimicking natural compounds (Legters, Thijs, & Zwanenburg, 1991).

Another study showed the reaction of enantiopure diethyl oxirane dicarboxylate with o-aminophenols, leading to the formation of 1,4-benzoxazin-2-ones and 1,5-benzoxazepin-2-one. These reactions highlight the versatility of diethyl (2R,3R)-oxirane-2,3-dicarboxylate in synthesizing optically active and structurally diverse compounds (Woydowski & Liebscher, 1999).

Enzymatic Applications In the field of enzymatic processes, diethyl (2R,3R)-oxirane-2,3-dicarboxylate has been employed in the resolution of esters of trans-epoxysuccinic acid. A successful resolution was achieved by transesterification catalyzed by the lipase from Rhizopus javanicus. This application underscores the compound's relevance in biotransformations for the preparation of enantiomerically pure esters (Crout, Gaudet, & Hallinan, 1993).

Safety And Hazards

Diethyl (2R,3R)-oxirane-2,3-dicarboxylate is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQMMUIJQDSAB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369960
Record name Diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (2R,3R)-oxirane-2,3-dicarboxylate

CAS RN

74243-85-9
Record name Diethyl (2R,3R)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-Diethyl-2,3-epoxy succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Legters, L Thijs, B Zwanenburg - Tetrahedron, 1991 - Elsevier
Diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate was converted into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate in two steps, viz. ring opening with trimethylsilyl azide in N,N-…
Number of citations: 74 www.sciencedirect.com
V Zdorichenko - 2015 - ueaeprints.uea.ac.uk
Aziridines are ‘keystone’ synthetic building blocks - relatively reactive, three-membered heterocycles with the potential for generating ‘secondary’ high value entities such as α- or β-…
Number of citations: 3 ueaeprints.uea.ac.uk
KC Majumdar, SK Chattopadhyay - 2011 - books.google.com
Filling a gap on the market, this handbook and ready reference is unique in its discussion of the usefulness of various heterocyclic systems in the synthesis of natural products. Clearly …
Number of citations: 502 books.google.com
CH Ar, OH Ph - General and Synthetic Methods: Volume 16, 2007 - books.google.com
N, N-Dichloro-t-butylcarbamate reacts in a regio-and stereoselective manner with alkenes to give trans-chlorocarbamate adducts; in situ reduction with Zn/NH4OAc leads directly to Boc-…
Number of citations: 0 books.google.com
ACHA CH, CH Ar - General and Synthetic Methods, 1994 - Chemical Society.
Number of citations: 0
MF Pitscheider - 2011 - mediatum.ub.tum.de
Infectious diseases caused by multiresistant pathogenic bacteria pose a serious threat to public health. Novel methods like the activity-based protein profiling (ABPP) may help to …
Number of citations: 2 mediatum.ub.tum.de

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